5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
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Overview
Description
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is a heterocyclic compound that belongs to the class of imidazoisoindoles This compound is characterized by its unique structure, which includes an imidazole ring fused to an isoindole ring, with a phenyl group attached to the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol typically involves the reduction of the corresponding imidazoisoindolone. One common method is the reduction of 9b-aryl-1,2,3,9b-tetrahydro-5H-imidazo(2,1-a)isoindol-5-ones using lithium aluminum hydride (LiAlH4) as the reducing agent . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazoisoindolone derivatives.
Reduction: Reduction reactions can convert imidazoisoindolones to imidazoisoindols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the imidazoisoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoindoles and imidazoisoindolones, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of respiratory syncytial virus (RSV) fusion, making it a candidate for antiviral drug development
Industry: It may be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol involves its interaction with specific molecular targets. For instance, as an RSV fusion inhibitor, it targets the fusion glycoprotein of the virus, preventing the virus from entering host cells . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
- 5-(4-Chlorophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol (Mazindol)
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
Uniqueness
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is unique due to its specific structural features, such as the phenyl group at the 5-position and the fused imidazole and isoindole rings. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
16780-88-4 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2 |
InChI Key |
AYCFVKGYERYDRT-UHFFFAOYSA-N |
SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Synonyms |
2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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